molecular formula C10H9ClN2 B1285053 4-Amino-6-chloro-8-methylquinoline CAS No. 948293-08-1

4-Amino-6-chloro-8-methylquinoline

Cat. No. B1285053
CAS RN: 948293-08-1
M. Wt: 192.64 g/mol
InChI Key: QWWBMZJXOULWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-chloro-8-methylquinoline is a chemical compound with the empirical formula C10H9ClN2 . It is a solid substance .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 4-Amino-6-chloro-8-methylquinoline, involves various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of 4-Amino-6-chloro-8-methylquinoline consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 192.64 .


Chemical Reactions Analysis

Quinoline derivatives, including 4-Amino-6-chloro-8-methylquinoline, are known to undergo various chemical reactions. For instance, they can participate in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also undergo oxidative dehydrogenation to afford quinolines .


Physical And Chemical Properties Analysis

4-Amino-6-chloro-8-methylquinoline is a solid substance . It has a molecular weight of 192.64 .

Scientific Research Applications

Anticancer Research

4-Amino-6-chloro-8-methylquinoline: has been identified as a key scaffold in the development of new anticancer agents . Its structure is conducive to modification, allowing researchers to synthesize derivatives with potential cytotoxic activities against various cancer cell lines. The compound’s ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation makes it a valuable candidate for anticancer drug development.

Antimicrobial and Antituberculosis Agents

The quinoline moiety is known for its antimicrobial properties, and derivatives of 4-Amino-6-chloro-8-methylquinoline are no exception . They have been explored for their efficacy against a range of bacterial and fungal pathogens. Additionally, the compound’s derivatives show promise as antituberculosis agents, potentially inhibiting the growth of Mycobacterium tuberculosis.

Anti-Inflammatory Applications

Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases4-Amino-6-chloro-8-methylquinoline derivatives have been studied for their anti-inflammatory properties, which could lead to new treatments for chronic inflammatory conditions .

Antimalarial Activity

Quinoline compounds have a long history as antimalarial agents, with chloroquine being a well-known example. Research into 4-Amino-6-chloro-8-methylquinoline and its derivatives continues to explore their potential as antimalarial drugs, particularly in the face of increasing resistance to existing treatments .

Mechanism of Action

While the specific mechanism of action for 4-Amino-6-chloro-8-methylquinoline is not mentioned in the search results, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound are H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . The precautionary statements are P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310, suggesting that protective gloves/eye protection/face protection should be worn, and specific measures should be taken if the compound is swallowed or if it comes into contact with the eyes .

Future Directions

Quinoline derivatives, including 4-Amino-6-chloro-8-methylquinoline, have been found to exhibit a wide range of biological activities, making them promising candidates for drug discovery . They are used extensively in the treatment of various conditions, including urinary tract infections, respiratory infections, bone joint infections, sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis . Therefore, future research may focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

6-chloro-8-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWBMZJXOULWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C=CN=C12)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589040
Record name 6-Chloro-8-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-chloro-8-methylquinoline

CAS RN

948293-08-1
Record name 6-Chloro-8-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.